Adenosine-1'-13C
Description
Conceptual Framework of Stable Isotope Tracing for Elucidating Metabolic Pathways
Stable isotope tracing is a powerful technique used to investigate the intricate and dynamic nature of biochemical reactions within biological systems. mdpi.com The fundamental principle involves introducing a molecule of interest, where one or more atoms have been replaced by their stable isotopes, into a biological system. bitesizebio.commdpi.com These labeled molecules, or tracers, are biochemically indistinguishable from their unlabeled counterparts and are processed through the same metabolic pathways. bitesizebio.com
By following the incorporation and transformation of these isotopic labels into downstream metabolites, researchers can map the flow of atoms through metabolic networks. nih.gov This provides a dynamic view of metabolic fluxes, which are the rates of turnover of metabolites in a pathway. creative-proteomics.com This approach overcomes the limitations of traditional metabolomics, which provides only a static snapshot of metabolite concentrations. bitesizebio.com The analysis of isotopologue distribution—molecules that differ only in their isotopic composition—in various metabolites allows for the quantitative determination of pathway activity and the relative contributions of different substrates to a particular metabolic pool. researchgate.net
Significance of Carbon-13 Labeling in Adenosine (B11128) for Unraveling Purine (B94841) Metabolism and Beyond
Adenosine, a purine nucleoside, is a cornerstone of numerous biological processes. wikipedia.org It is a fundamental component of nucleic acids (RNA and, as deoxyadenosine, DNA) and plays a critical role in cellular energy transfer as the core of adenosine triphosphate (ATP). wikipedia.orgmdpi.com Furthermore, adenosine and its derivatives are key signaling molecules, particularly in the cardiovascular and nervous systems. nih.gov
Given its central role, understanding the dynamics of adenosine metabolism is crucial. Carbon-13 labeling of adenosine, specifically at the 1'-position of the ribose sugar (Adenosine-1'-¹³C), provides a precise tool for this purpose. lookchem.com The ¹³C label at this specific position allows researchers to track the fate of the ribose moiety of adenosine as it is metabolized. This is particularly important for dissecting the complex pathways of purine metabolism, which includes both de novo synthesis and salvage pathways. mdpi.comnih.gov
The use of Adenosine-1'-¹³C enables the investigation of:
Purine Salvage Pathways: Tracking the incorporation of the labeled ribose into other purine nucleotides, which provides insights into the activity of enzymes like adenosine kinase. nih.gov
Nucleic Acid Turnover: Following the incorporation of the label into newly synthesized RNA and DNA, offering a measure of nucleic acid dynamics. nih.gov
Energy Metabolism: Observing the flow of the ¹³C label into the ATP pool, which helps in understanding the dynamics of energy currency regeneration. elifesciences.orgbiorxiv.org
Signal Transduction: Elucidating the metabolic fate of adenosine involved in signaling processes. nih.gov
The distinct signal of the ¹³C isotope allows for clear identification and quantification of adenosine and its metabolites, which is critical for understanding various physiological and pathological states. lookchem.com
Historical Context and Evolution of Adenosine-1'-13C in Biochemical Investigations
The use of isotope labeling in metabolic research has a long history, with early studies often relying on radioactive isotopes. The development of sensitive analytical techniques like mass spectrometry and high-resolution NMR spectroscopy in the latter half of the 20th century paved the way for the widespread adoption of stable isotopes like ¹³C. nih.govoup.com
The synthesis of specifically labeled nucleosides, including adenosine, was a significant advancement. While early methods for producing labeled nucleosides could be costly and complex, ongoing developments have improved their accessibility. oup.com The synthesis of [1′-¹³C]adenosine has been described in the literature, highlighting the chemical strategies employed to introduce the isotopic label at a specific position. lookchem.com
Initially, research using ¹³C-labeled substrates focused on central carbon metabolism, using tracers like ¹³C-glucose and ¹³C-glutamine. medchemexpress.commdpi.com However, the growing appreciation for the intricate roles of nucleotides in all aspects of cell biology spurred the application of labeled nucleosides. Studies have utilized ¹³C-labeled precursors to understand nucleotide biosynthesis and the origins of different atoms in the purine and pyrimidine (B1678525) rings and the ribose moiety. researchgate.netoup.com
The application of Adenosine-1'-¹³C and other labeled nucleosides continues to evolve. Current research leverages these tools in sophisticated experimental designs, often combining stable isotope tracing with other 'omics' technologies to gain a systems-level understanding of cellular metabolism in health and disease. nih.gov
Interactive Data Tables
Table 1: Applications of Adenosine-1'-¹³C in Research
| Research Area | Specific Application | Analytical Technique(s) |
| Metabolic Pathway Analysis | Tracing purine salvage pathways. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Drug Development | Studying the metabolic effects of drugs targeting adenosine receptors or metabolic enzymes. lookchem.com | MS, NMR |
| Nucleic Acid Dynamics | Quantifying the turnover of RNA and DNA. nih.gov | MS |
| Energy Metabolism | Investigating the dynamics of ATP regeneration. elifesciences.orgbiorxiv.org | MS |
| Diagnostic Research | Developing methods to detect and monitor conditions related to adenosine metabolism. lookchem.com | MS, NMR |
Table 2: Key Research Findings Utilizing ¹³C-Labeled Adenosine and Related Tracers
| Research Focus | Key Finding | Organism/System | Labeled Compound(s) |
| Immune Response | Adenosine recycling into the SAM transmethylation pathway is crucial for immune cell activation. elifesciences.orgbiorxiv.org | Drosophila melanogaster | ¹³C-adenosine, ¹³C-methionine |
| Nucleotide Biosynthesis | The labeling pattern of nucleoside monophosphates can be rationalized based on known biosynthetic pathways from ¹³C-glucose. oup.com | Escherichia coli | ¹³C-glucose |
| RNA Modification Dynamics | A ¹³C labeling approach, ¹³C-dynamods, allows for the quantification of the turnover of base modifications in newly transcribed RNA. nih.gov | Mammalian cells | [¹³C-methyl]-methionine |
| Intermediary Metabolism | The isotopologue composition of ¹³C-labeled nucleosides reflects the biosynthetic routes and metabolic fluxes from precursors like glucose. researchgate.net | Spodoptera frugiperda cells | [U-¹³C₆]glucose |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(213C)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-OGIWRBOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Paradigms for Adenosine 1 13c Tracer Experiments
Strategic Design of Adenosine-1'-13C Isotope Tracing Experiments
The successful application of this compound as a metabolic tracer hinges on the careful design of the experimental setup, whether in controlled in vitro environments or complex in vivo systems. The choice of model, precursor administration strategy, and consideration of labeling kinetics are all critical factors that influence the quality and interpretability of the data.
In Vitro Cell Culture Models for Metabolic Profiling
In vitro cell culture systems provide a controlled environment to dissect the metabolic fate of this compound. Various cell lines, including cancer cells, cardiomyocytes, and neuronal cells, can be utilized to probe the role of adenosine (B11128) in specific cellular contexts. For instance, studies on intact human erythrocytes using isotopically labeled adenosine have provided insights into nucleotide metabolism, demonstrating the control of phosphoribose diphosphate (B83284) synthesis on this process. nih.gov
The general methodology for in vitro tracing experiments with this compound involves incubating the cultured cells with a medium containing the labeled precursor for a defined period. Following incubation, metabolites are extracted and analyzed to determine the incorporation of the 13C label into downstream products. This approach can elucidate the contributions of adenosine to pathways such as the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for nucleotide synthesis and providing reductive power in the form of NADPH. creative-proteomics.com
A key consideration in these experiments is the potential for metabolic reprogramming in cultured cells, which may not fully recapitulate the in vivo metabolic state. Therefore, results from in vitro studies should be interpreted with caution and, where possible, validated in more physiologically relevant models.
In Vivo Animal Models and Human Studies for Systemic Metabolism
Animal models, particularly rodents, are invaluable for studying the systemic metabolism of this compound. These models allow for the investigation of how different organs and tissues utilize and process adenosine under various physiological and pathological conditions. For example, in vivo studies in rats using 13C-labeled substrates coupled with ex vivo NMR spectroscopy of cortical extracts have been employed to understand neuronal and astrocytic intermediary metabolism. nih.gov While these studies did not specifically use this compound, they provide a robust framework for its application.
The administration of this compound in animal models can be achieved through various routes, including intravenous infusion or intraperitoneal injection. Following administration, tissue and biofluid samples (e.g., blood, urine) can be collected at different time points to track the distribution and metabolic conversion of the tracer. Such studies can reveal the interconnectedness of metabolic pathways between different organs. For instance, in vivo tracer studies in mice have highlighted significant recycling of endogenous CO2, which can impact the labeling patterns of metabolites, including adenosine. nih.govbiorxiv.org
Human studies using this compound are less common due to ethical and logistical considerations. However, the use of stable isotopes in humans is feasible and has been employed to study various metabolic pathways. Accurate measurement of endogenous adenosine in human blood requires specialized collection protocols to prevent its rapid formation and clearance. nih.gov Future clinical research could potentially utilize this compound to investigate metabolic dysregulation in diseases.
Considerations for Precursor Administration and Labeling Kinetics
The method of tracer administration and the timing of sample collection are critical for accurately interpreting the results of this compound experiments. The goal is to achieve a state of isotopic steady-state, where the enrichment of the tracer in the precursor pool remains constant over time. This allows for the calculation of metabolic fluxes.
In in vitro studies, the concentration of this compound in the culture medium should be carefully chosen to ensure sufficient labeling of downstream metabolites without causing cytotoxic effects. The time required to reach isotopic steady-state will depend on the cell type and the specific metabolic pathways being investigated.
In in vivo experiments, continuous infusion is often the preferred method for administering the tracer to maintain a stable isotopic enrichment in the plasma. The pharmacokinetics of adenosine, which has a very short half-life in blood, presents a significant challenge. drugbank.com Therefore, understanding the rapid clearance and metabolism of adenosine is crucial for designing effective in vivo tracing protocols. nih.gov The labeling kinetics, or the rate at which the 13C label is incorporated into different metabolites, provides valuable information about the turnover rates of these metabolic pools.
Advanced Analytical Techniques for Quantifying this compound Metabolites
The accurate quantification of 13C enrichment in metabolites derived from this compound is essential for determining metabolic fluxes. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for this purpose, as it can provide information on the specific position of the 13C label within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopomer Analysis
NMR spectroscopy is a non-destructive analytical technique that can distinguish between different isotopomers (molecules that differ only in their isotopic composition) of a metabolite. This is achieved by detecting the unique chemical shifts and spin-spin couplings of the 13C nucleus.
The analysis of positional isotopomers is crucial for elucidating the activity of specific metabolic pathways. For example, by tracing the fate of the 13C label from the 1'-position of adenosine's ribose, it is possible to follow its entry into the pentose phosphate pathway and subsequent metabolic conversions. nih.govnih.gov This level of detail is often not achievable with other analytical techniques like mass spectrometry, which typically only provide information on the total number of 13C atoms in a molecule. nih.gov
Table 1: Illustrative 13C NMR Chemical Shifts of Adenosine and Related Metabolites
| Compound | Carbon Position | Chemical Shift (ppm) |
| Adenosine | C1' | ~88-92 |
| C2' | ~74-76 | |
| C3' | ~70-72 | |
| C4' | ~85-87 | |
| C5' | ~61-63 | |
| Ribose-5-phosphate | C1 | ~93-95 |
| ATP | C1' | ~87-89 |
Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and other experimental conditions. chemicalbook.comhmdb.ca
High-resolution 13C NMR spectroscopy of tissue or cell extracts allows for the precise quantification of 13C enrichment in various metabolites. This data, in conjunction with a metabolic network model, can be used to calculate metabolic fluxes. This approach, known as 13C Metabolic Flux Analysis (13C-MFA), provides a quantitative map of cellular metabolism. scilit.com
The analysis of 13C-13C spin-spin couplings in high-resolution NMR spectra can provide even more detailed information about the connectivity of carbon atoms in a molecule, further constraining the flux calculations. While direct 13C NMR can be limited by its lower sensitivity, techniques such as proton-observe carbon-edit (1H-[13C]) NMR can enhance sensitivity and provide high-resolution data. acs.org
The application of high-resolution 13C NMR to studies using this compound can provide unprecedented insights into the regulation of purine (B94841) metabolism and its role in cellular energy homeostasis and signaling.
Mass Spectrometry (MS)-Based Approaches for Mass Isotopomer Distribution (MID)
Mass spectrometry offers a complementary set of techniques for analyzing the incorporation of 13C from tracers like this compound. By measuring the mass-to-charge (m/z) ratio of metabolites, MS can determine the distribution of mass isotopomers, providing detailed information about metabolic fluxes.
GC-MS is a robust and widely used platform for metabolomics, capable of identifying and quantifying small molecule metabolites such as amino acids, sugars, and organic acids. nih.govnih.gov In the context of 13C tracer studies, GC-MS is used to analyze the 13C labeling patterns in these central metabolites. shimadzu.com A key requirement for GC-MS analysis is that the metabolites must be volatile; this is typically achieved through chemical derivatization, such as trimethylsilylation, which increases the volatility of polar compounds. nih.gov
The analysis of 13C label incorporation into protein-derived amino acids is a common application. shimadzu.com However, to gain a more complete picture of central carbon metabolism, it is often necessary to analyze other metabolites, such as sugars. nih.gov GC-MS methods have been developed to analyze 13C labeling in glucose and fructose, which provides complementary data to better define fluxes around hexose (B10828440) and pentose phosphate pools. nih.gov The fragmentation patterns generated by electron ionization (EI) in the mass spectrometer provide information about the position of 13C atoms within the carbon backbone of the metabolites, which is crucial for accurate flux estimation. shimadzu.com
LC-MS and LC-MS/MS are exceptionally well-suited for the analysis of polar, non-volatile metabolites like adenosine and its derivatives, which are challenging to analyze by GC-MS. nih.govmdpi.com These techniques have become essential for quantifying adenosine nucleotides and related compounds in a variety of biological samples, including plasma, tissue, and cell cultures. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation method of choice, as it provides good retention for polar molecules like adenosine. nih.govmdpi.com The use of 13C-labeled adenosine as an internal standard is a common practice in these methods, as it allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response. researchgate.netpreprints.orgshimadzu.com
Tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. shimadzu.comund.edu This technique is invaluable for accurately quantifying low-abundance metabolites in complex biological matrices. nih.gov
Table 2: Representative LC-MS/MS Parameters for Adenosine Analysis
| Parameter | Setting | Source |
|---|---|---|
| Chromatography | HILIC or Reversed-Phase C18 | nih.govmdpi.comund.edu |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | und.edufrontiersin.org |
| Internal Standard | 13C-labeled Adenosine (e.g., ribose-13C5-adenine) | researchgate.netpreprints.orgund.edu |
| MS/MS Transition (Adenosine) | Precursor Ion: m/z 268.1; Product Ion: m/z 136.2 | und.edunih.gov |
| MS/MS Transition (13C5-Adenosine IS) | Precursor Ion: m/z 273.1; Product Ion: m/z 136.2 | und.edu |
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which is critical for distinguishing between molecules with very similar masses and for confirming elemental compositions. hpst.cz Instruments like Quadrupole Time-of-Flight (Q-TOF) or Ion Trap-Time-of-Flight (IT-TOF) are used for these precise measurements. researchgate.nethpst.cz
In the context of 13C tracer studies, LC-HRMS can precisely determine the mass of different isotopologues of a metabolite, allowing for confident identification and quantification of labeled species. researchgate.net For example, the use of an IT-TOF mass spectrometer has enabled the differentiation and measurement of ¹²C-adenosine and ¹³C-labeled adenosine with a mass error of less than 10 ppm. researchgate.net This level of precision is crucial for resolving complex isotopic patterns and ensuring the accuracy of flux calculations.
Table 3: High-Resolution Mass Measurements for Adenosine Isotopes
| Compound | Theoretical m/z | Estimated m/z (IT-TOF) | Mass Error (ppm) |
|---|---|---|---|
| ¹²C₁₀,¹⁴N₅-Adenosine | 268.1049 | 268.1016 | < 10 |
| ¹³C₁₀,¹⁵N₅-Adenosine | 283.1207 | 283.1212 | < 10 |
Data derived from studies using high-resolution mass spectrometry. researchgate.net
Computational Algorithms and Software for Isotopic Data Processing
The data generated from 13C tracer experiments, whether from NMR or MS, are complex and require specialized computational tools for analysis and interpretation. nih.gov The ultimate goal of these analyses is often ¹³C-metabolic flux analysis (MFA), a powerful technique for quantifying intracellular metabolic fluxes. shimadzu.comnih.gov
The process involves several computational steps:
Data Correction: Raw MS or NMR data must be corrected for the natural abundance of ¹³C and other isotopes.
Simulation and Modeling: A metabolic model of the system under study is constructed. This model is then used to simulate the expected labeling patterns of metabolites for a given set of metabolic fluxes. researchgate.netnih.gov
Parameter Fitting: The simulated labeling patterns are compared to the experimentally measured data. Iterative algorithms are then used to adjust the flux values in the model to minimize the difference between the simulated and experimental data, thus providing the best estimate of the actual metabolic fluxes. nih.gov
Statistical Analysis: Once a best-fit solution is found, statistical methods are used to assess the confidence intervals of the estimated fluxes and to determine which fluxes are identifiable with statistical significance. nih.gov
Several software packages and computational platforms, such as MetaboAnalyst, have been developed to facilitate these complex analyses, allowing for the simulation of labeling experiments, sensitivity calculations, data fitting, and optimal experimental design. nih.govmdpi.com These tools are indispensable for extracting quantitative insights into metabolic network function from isotopic labeling data. nih.gov
Correction for Natural Abundance and Data Normalization
When conducting tracer experiments with 13C-labeled compounds, it is imperative to account for the naturally occurring 13C isotopes. Approximately 1.1% of all carbon atoms in nature are the 13C isotope. nih.gov This natural abundance contributes to the mass spectrum of any given metabolite, creating a baseline distribution of mass isotopomers (molecules of the same elemental composition but different isotopic content) even before the introduction of a labeled tracer. acs.orgnih.gov Failure to correct for this can lead to an overestimation of the tracer's incorporation and skewed interpretations of metabolic activity. nih.gov
The correction process typically involves mathematical approaches, often utilizing matrix-based calculations, to subtract the contribution of naturally occurring isotopes from the measured mass isotopomer distribution (MID) of a metabolite. nih.gov This correction requires knowledge of the elemental composition of the metabolite and the natural abundance of all its constituent isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, etc.). acs.org The result is a corrected MID that reflects only the enrichment derived from the administered tracer, such as this compound.
Data normalization is another critical step to ensure the comparability of data across different samples and experiments. Normalization can account for variations in sample amount, instrument sensitivity, or extraction efficiency. A common method involves normalizing the total ion intensity of a metabolite to an internal standard or to the total biomass of the sample. This ensures that any observed differences in isotope enrichment are due to metabolic processes rather than technical variability.
To illustrate the effect of natural abundance correction, consider a hypothetical analysis of Adenosine Monophosphate (AMP), which contains 10 carbon atoms, following the administration of this compound. The table below shows a simplified, hypothetical raw and corrected mass isotopomer distribution for AMP.
| Mass Isotopomer | Description | Raw Fractional Abundance (%) | Corrected Fractional Abundance (%) |
|---|---|---|---|
| M+0 | Unlabeled AMP (all ¹²C) | 80.0 | 88.9 |
| M+1 | AMP with one ¹³C | 15.0 | 11.1 |
| M+2 | AMP with two ¹³C | 4.0 | 0.0 |
| M+3 | AMP with three ¹³C | 1.0 | 0.0 |
In this hypothetical example, the raw data suggests a significant presence of M+2 and M+3 isotopomers. However, after correcting for the natural abundance of ¹³C, it becomes evident that the enrichment is primarily in the M+1 isotopomer, which is expected from the metabolism of this compound.
Quantitative Analysis of Mass Isotopomer Distributions and Isotope Enrichment
Following correction and normalization, the quantitative analysis of mass isotopomer distributions provides detailed insights into the metabolic fate of the tracer. The MID, often represented as a mass distribution vector (MDV), describes the fractional abundance of each mass isotopomer of a particular metabolite. acs.orgnih.gov For instance, in a study tracing the metabolism of this compound, the MID of downstream purine nucleotides like AMP, GMP, and their phosphorylated forms (ADP, ATP, GDP, GTP) would be of primary interest.
The pattern of ¹³C incorporation into these molecules can reveal the activity of various metabolic pathways. For example, the appearance of a significant M+1 peak in AMP would indicate the direct phosphorylation of the administered this compound. If the ¹³C label is subsequently found in other purines, it suggests the involvement of salvage pathways or interconversion reactions.
Isotope enrichment is a key metric derived from the MID, quantifying the extent to which a metabolite pool has been labeled by the tracer. It is often expressed as a percentage. The fractional enrichment of a specific isotopomer (e.g., M+1) is its corrected fractional abundance. The total isotope enrichment of a metabolite can be calculated by summing the fractional abundances of all labeled isotopomers, weighted by the number of labeled atoms in each.
Consider a hypothetical experiment where the mass isotopomer distribution of Guanosine Monophosphate (GMP) is measured after the administration of this compound. The following table presents hypothetical data on the fractional abundance of GMP isotopomers and the calculated isotope enrichment.
| Mass Isotopomer | Corrected Fractional Abundance (%) | Number of ¹³C Atoms | Contribution to Total Enrichment (%) |
|---|---|---|---|
| M+0 | 95.0 | 0 | 0.0 |
| M+1 | 4.0 | 1 | 4.0 |
| M+2 | 1.0 | 2 | 2.0 |
| Total Isotope Enrichment (%) | 6.0 |
This hypothetical data would suggest that 6% of the GMP pool has become labeled with ¹³C derived from the administered this compound, with the majority of the labeled GMP containing a single ¹³C atom. Such quantitative data is crucial for constructing metabolic flux models and gaining a deeper understanding of cellular metabolism.
Application of Adenosine 1 13c in Metabolic Flux Analysis Mfa
Theoretical Principles of 13C-Metabolic Flux Analysis Utilizing Labeled Nucleosides
The foundation of 13C-MFA lies in introducing a substrate labeled with the stable isotope 13C into a biological system. frontiersin.org As the cells metabolize this substrate, the 13C label is incorporated into various downstream metabolites. creative-proteomics.com By measuring the isotopic labeling patterns of these intracellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative activities of different metabolic pathways. ethz.chfrontiersin.org
Constraint-based modeling is a key component of 13C-MFA. nih.gov These models use the known stoichiometry of metabolic networks to define the possible range of metabolic fluxes. researchgate.net When combined with data from 13C labeling experiments, these models become significantly more constrained, allowing for a more precise estimation of intracellular fluxes. plos.org The goal is to find a flux distribution that can accurately predict the experimentally measured isotope labeling patterns. frontiersin.org
This process is typically formulated as a least-squares parameter estimation problem. The metabolic fluxes are the unknown parameters that are adjusted to minimize the difference between the labeling patterns predicted by the model and the experimentally measured data. nih.gov This is subject to stoichiometric constraints from mass balances of intracellular metabolites. nih.gov While traditional 13C-MFA has focused on central carbon metabolism, efforts are being made to expand these models to a genome-scale to provide a more comprehensive view of cellular metabolism. nih.govnih.gov
Metabolic flux analysis can be categorized into two main approaches: steady-state and non-stationary (or dynamic) MFA.
Steady-State 13C-MFA (SS-MFA): This traditional approach assumes that the metabolic system is in a steady state, meaning that metabolite concentrations and fluxes are constant over time. nih.gov It also requires the system to be in an isotopic steady state, where the labeling pattern of metabolites is no longer changing. nih.gov This method is well-established for characterizing a cell's fluxome when the system has reached equilibrium after a long period of labeling. frontiersin.orgnih.gov
Isotopically Non-Stationary 13C-MFA (INST-MFA): This method is applied to systems at a metabolic steady state but are sampled during the transient phase before isotopic steady state is reached. nih.govvanderbilt.edu INST-MFA utilizes short-time isotopic transient data, which allows for the resolution of fluxes in much shorter labeling experiments. nih.govresearchgate.net This approach is particularly useful for systems that are not amenable to steady-state experiments, such as in animal cell cultures or for studying autotrophic organisms. nih.govvanderbilt.edu An advantage of INST-MFA is its sensitivity to metabolite pool sizes, a parameter to which steady-state measurements are not sensitive. vanderbilt.edu
The choice between these methods depends on the biological system and the specific research question. While SS-MFA is simpler computationally, INST-MFA can provide a richer dataset and is applicable to a wider range of experimental conditions. nih.gov
| Method | Isotopic State | Metabolic State | Key Feature | Application |
| SS-MFA | Stationary | Steady | Long-time isotopic equilibrium data nih.gov | Systems where metabolic and isotopic states do not change over time frontiersin.org |
| INST-MFA | Non-Stationary | Steady | Short-time isotopic transient data nih.gov | Systems where achieving isotopic steady state is impractical vanderbilt.edu |
Elucidation of Nucleotide Metabolic Fluxes and Pathways
Labeled nucleosides, including Adenosine-1'-13C, are invaluable tools for dissecting the complex network of nucleotide metabolism. By tracing the path of the 13C label, researchers can quantify the flow of metabolites through competing and intersecting pathways.
The de novo purine (B94841) biosynthesis pathway is a fundamental process that builds purine nucleotides from simpler precursor molecules like amino acids, one-carbon units, and CO2. pixorize.comyoutube.com This pathway is metabolically expensive, consuming significant cellular resources. nih.gov Using isotopically labeled precursors allows for the detailed study of this pathway. nih.gov When a cell is supplied with this compound, the labeled ribose moiety can be traced as it is incorporated into the nucleotide pool. However, to specifically elucidate the de novo synthesis of the purine ring itself, researchers often use other labeled precursors such as labeled glycine, aspartate, or formate which contribute atoms to the purine ring structure. pixorize.comyoutube.com The rate of incorporation of these labels into purine nucleotides like AMP and GMP provides a direct measure of the de novo synthesis flux. This is crucial for understanding how cells regulate this vital and energy-intensive pathway. researchgate.net
In addition to de novo synthesis, cells can produce nucleotides through salvage pathways, which recycle pre-existing nucleobases and nucleosides. nih.gov The purine salvage pathway is an energy-efficient alternative to de novo synthesis. researchgate.net Adenosine (B11128) can be converted to AMP by adenosine kinase, or it can be broken down into adenine, which is then converted to AMP by adenine phosphoribosyltransferase (APRT). researchgate.netnih.gov
By supplying cells with this compound, the contribution of the salvage pathway to the total adenosine nucleotide pool can be directly quantified. The rate at which the 1'-13C label appears in intracellular AMP, ADP, and ATP, relative to the rate of de novo synthesis (measured with other tracers), reveals the balance between these two pathways. nih.gov This is critical for understanding cellular energy homeostasis, as the salvage pathway provides a rapid and energetically favorable way to replenish adenine nucleotides. researchgate.netnih.gov
| Pathway | Description | Key Enzymes | Energy Cost |
| De Novo Synthesis | Builds purine rings from simple precursors pixorize.com | PRPP synthetase, IMP dehydrogenase pixorize.com | High (e.g., 6 ATP per purine) nih.gov |
| Salvage Pathway | Recycles existing purine bases and nucleosides nih.gov | Adenosine kinase, APRT, HPRT researchgate.net | Low (e.g., 1 ATP per purine) nih.gov |
Purine and pyrimidine (B1678525) biosynthetic pathways are interconnected through shared precursors and regulatory mechanisms. For example, both pathways utilize phosphoribosyl pyrophosphate (PRPP) as a key substrate. pixorize.comresearchgate.net Therefore, a high flux through the purine salvage pathway, stimulated by the availability of adenosine, could potentially limit the PRPP available for de novo pyrimidine synthesis.
While this compound directly traces purine metabolism, the resulting flux data can provide indirect insights into pyrimidine metabolism. For instance, by quantifying the drain on the PRPP pool by the purine salvage pathway, models can predict the consequential effects on the flux through the de novo pyrimidine pathway. researchgate.net Furthermore, understanding the regulation of one pathway can shed light on the other, as the levels of purine and pyrimidine nucleotides are often reciprocally controlled to maintain a balanced pool for DNA and RNA synthesis. nih.govresearchgate.net Isotope tracing studies can help to parameterize and validate models that describe this complex interplay. nih.gov
Assessment of Carbon Flux through Central Metabolic Networks
The use of stable isotope tracers, such as this compound, is a cornerstone of Metabolic Flux Analysis (MFA), a powerful technique for quantifying the rates of intracellular metabolic pathways. creative-proteomics.comnih.govnih.gov By introducing a molecule with a carbon atom at a specific position replaced by the heavy isotope ¹³C, researchers can track the journey of that atom through the intricate web of biochemical reactions. This approach allows for the precise determination of flux, or the rate of turnover of metabolites, through central metabolic networks. embopress.orgembopress.org this compound is particularly valuable as it serves as a direct probe into nucleotide metabolism and its extensive connections with central carbon pathways, including the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), glycolysis, and the Tricarboxylic Acid (TCA) cycle. The ¹³C label on the 1'-carbon of the ribose moiety allows for the elucidation of the synthesis and fate of the pentose sugar component of adenosine.
Pentose Phosphate Pathway (PPP) Dynamics and Ribose-5-Phosphate Synthesis
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis, primarily responsible for producing NADPH and the precursors for nucleotide synthesis, most notably Ribose-5-Phosphate (R5P). nih.govnih.govjumedicine.com this compound is an exemplary tracer for investigating PPP dynamics because the ribose component of adenosine is directly derived from R5P. wikipedia.org When cells are supplied with this compound, the labeled ribose can be salvaged and re-phosphorylated, or the entire molecule can be incorporated into the cellular nucleotide pool. The fate of the 1'-¹³C label provides a quantitative measure of the flux through the PPP.
The PPP has two main branches: the oxidative branch, which generates NADPH and converts glucose-6-phosphate into R5P, and the non-oxidative branch, which interconverts pentose phosphates with glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. mdpi.com By analyzing the isotopic labeling patterns in R5P and its downstream metabolites, MFA can distinguish the relative contributions of these two branches. For instance, in neuronal cells, MFA utilizing ¹³C-labeled glucose has revealed that a significant portion of glucose is funneled through the PPP to support nucleotide synthesis and redox homeostasis. nih.govrutgers.edu Studies have shown that the combined oxidative and non-oxidative pentose cycle can account for 19% (±2%) of glucose metabolism, with another 29% (±8%) being directed through the combined oxidative PPP and de novo nucleotide synthesis reactions. nih.govrutgers.edu
| Metabolic Pathway | Percentage of Glucose Flux (%) |
|---|---|
| Glycolysis | 52 ± 6 |
| Oxidative/Non-oxidative Pentose Cycle | 19 ± 2 |
| Oxidative PPP / De novo Nucleotide Synthesis | 29 ± 8 |
This table summarizes data from a study on neuronal glucose metabolism, indicating a high flux through pathways related to the synthesis of nucleotide precursors like Ribose-5-Phosphate. nih.govrutgers.edu
Linkages to Glycolysis and Tricarboxylic Acid (TCA) Cycle Activities
The metabolic pathways of glycolysis, the TCA cycle, and the PPP are intricately interconnected. researchgate.netresearchgate.net this compound serves as a critical tool to probe the carbon exchange between these networks. The ribose moiety of adenosine, once catabolized, can enter the central carbon metabolism. The five-carbon sugar can be converted into intermediates of the non-oxidative PPP, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, which are also key intermediates in glycolysis. wikipedia.org
Once the ¹³C label from the ribose of adenosine enters the glycolytic pathway, it can be further metabolized to pyruvate, which is then converted to acetyl-CoA and enters the TCA cycle in the mitochondria. physio-pedia.comschoolwires.net A recent isotope tracking experiment demonstrated that ¹³C-labeled adenosine can act as a carbon source for the TCA cycle, highlighting a direct link between nucleotide catabolism and mitochondrial energy metabolism. nih.gov By tracking the ¹³C label from this compound into metabolites such as citrate, α-ketoglutarate, and malate, researchers can quantify the flux of carbon originating from nucleotide turnover into the central energy-producing pathways. This provides valuable insights into how cells coordinate nucleotide availability with their bioenergetic status.
| Metabolite | Metabolic Pathway | Relative ¹³C Enrichment (%) |
|---|---|---|
| Fructose-6-Phosphate | Glycolysis/PPP | High |
| Pyruvate | Glycolysis | Moderate |
| Citrate | TCA Cycle | Detectable |
| α-Ketoglutarate | TCA Cycle | Detectable |
This table illustrates the expected flow of the ¹³C label from this compound into key intermediates of glycolysis and the TCA cycle, demonstrating the metabolic connectivity.
Anaplerotic and Cataplerotic Fluxes Related to Nucleotide Precursors
The TCA cycle is not only a catabolic pathway for energy production but also an anabolic hub, providing precursors for various biosynthetic pathways. nih.gov Anaplerotic reactions replenish TCA cycle intermediates that have been extracted for biosynthesis, while cataplerotic reactions describe this removal process. Nucleotide metabolism is intrinsically linked to both anaplerosis and cataplerosis.
The breakdown of nucleotides, including adenosine, can be a source of anaplerotic substrates. The carbon skeleton of the ribose sugar, traced by this compound, can be metabolized to pyruvate or other intermediates that feed into the TCA cycle. nih.gov This represents a carbon influx that replenishes the cycle. Conversely, the de novo synthesis of the purine ring of adenosine requires precursors derived from the TCA cycle. For instance, the amino acid aspartate, which is synthesized from the TCA cycle intermediate oxaloacetate, contributes atoms to the purine ring. Therefore, the synthesis of new adenosine molecules is a cataplerotic process that drains intermediates from the TCA cycle. Using this compound in conjunction with other tracers (e.g., ¹³C-glucose or ¹⁵N-glutamine) allows for a comprehensive analysis of these opposing fluxes, revealing how the cell balances the demands of energy production with the biosynthetic requirements for nucleotide synthesis.
Contribution to Nucleic Acid (RNA, DNA) Labeling
A direct and powerful application of this compound is in measuring the synthesis rates of nucleic acids. medchemexpress.com As a fundamental building block, adenosine is readily incorporated into newly synthesized RNA molecules. nih.gov Furthermore, through the action of ribonucleotide reductase, adenosine diphosphate (B83284) is converted into deoxyadenosine diphosphate, which is subsequently used for DNA synthesis. academie-sciences.fr
By introducing this compound to cells or organisms, the ¹³C label becomes incorporated into the ribose and deoxyribose backbone of RNA and DNA, respectively. rsc.orgnih.gov The rate of this incorporation is a direct measure of the rate of transcription (RNA synthesis) and replication (DNA synthesis). Scientists can quantify the ¹³C enrichment in nucleic acids over time using techniques like mass spectrometry. This provides precise data on the dynamics of nucleic acid metabolism, which is critical for understanding processes such as cell proliferation, cell cycle progression, and cellular responses to various stimuli. This method is particularly valuable in fields like cancer biology to assess the impact of therapies on tumor cell growth and in immunology to study the proliferation of immune cells.
| Time Point | ¹³C Enrichment in RNA (%) | ¹³C Enrichment in DNA (%) |
|---|---|---|
| 1 hour | 5.2 | 0.8 |
| 4 hours | 18.5 | 3.1 |
| 12 hours | 45.3 | 10.4 |
| 24 hours | 60.1 | 22.7 |
This table presents representative data showing the time-dependent increase in ¹³C labeling in RNA and DNA following the introduction of this compound, reflecting the rates of nucleic acid synthesis.
Adenosine 1 13c in Specialized Tissue Metabolism: Focus on Neurobiology
Dissecting Compartmentalized Brain Metabolism with ¹³C-Labeled Precursors
A fundamental principle of neurobiology is that the brain is not a homogenous entity but is composed of distinct cellular compartments, primarily neurons and glial cells (especially astrocytes), which exhibit unique metabolic profiles and engage in a close metabolic partnership. frontiersin.orgresearchgate.net ¹³C MRS is a powerful method for studying this metabolic compartmentation in vivo. researchgate.netnih.govnih.gov By using substrates that are preferentially metabolized by specific cell types, it is possible to delineate the metabolic fluxes within each compartment and the trafficking of metabolites between them. nih.govresearchgate.net
The metabolic relationship between neurons and astrocytes is critical for normal brain function. researchgate.netnih.gov ¹³C-labeling studies have been instrumental in elucidating this interdependence. A classic experimental paradigm involves the administration of either ¹³C-labeled glucose or ¹³C-labeled acetate (B1210297). researchgate.net Glucose is taken up and metabolized by both neurons and astrocytes, whereas acetate is considered to be predominantly taken up and metabolized by astrocytes. acs.orgnih.gov
When [1-¹³C]glucose is infused, the ¹³C label is rapidly incorporated into the neuronal glutamate (B1630785) pool. pnas.org In contrast, when [2-¹³C]acetate is used, the label appears preferentially in the glial-specific glutamine pool, which is synthesized from glutamate via the astrocyte-specific enzyme glutamine synthetase. nih.govacs.orgnih.gov The transfer of this ¹³C-labeled glutamine from astrocytes to neurons, where it is converted back to glutamate, can then be tracked, providing a direct measure of the glutamate-glutamine cycle. nih.gov This metabolic coupling ensures the replenishment of the neurotransmitter glutamate pool and is tightly linked to synaptic activity. researchgate.net
Beyond the excitatory glutamate-glutamine cycle, ¹³C-labeling techniques also allow for the quantification of metabolic fluxes related to the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). semanticscholar.orgepfl.ch Glutamate serves as the precursor for GABA synthesis in GABAergic neurons. nih.gov Following the infusion of ¹³C-labeled glucose, the incorporation of the ¹³C label can be tracked not only into glutamate but also into GABA. epfl.chresearchgate.net
These measurements have revealed that a substantial amount of glucose is oxidized to support the energetic demands of both glutamatergic and GABAergic neurons. epfl.ch Advanced metabolic models, applied to dynamic ¹³C MRS data, can distinguish the tricarboxylic acid (TCA) cycle rates in glutamatergic neurons, GABAergic neurons, and astrocytes, as well as the flux of the neurotransmitter cycles. epfl.chnih.gov Studies in rats, for instance, have quantified the rates of these distinct metabolic pathways, highlighting the significant metabolic activity occurring in inhibitory neurons and the role of glia in supporting both types of neurotransmission. epfl.ch
| Metabolic Flux | Compartment/Process | Flux Rate (μmol/g/min) | ¹³C-Labeled Precursor Used | Source |
|---|---|---|---|---|
| Neuronal TCA Cycle (VTCAn) | Glutamatergic & GABAergic Neurons | 0.56 ± 0.03 | [1,6-¹³C₂]glucose | nih.gov |
| Astrocytic TCA Cycle (Vg) | Astrocytes | 0.16 ± 0.03 | [1,6-¹³C₂]glucose | nih.gov |
| Pyruvate Carboxylase (VPC) | Astrocytes (Anaplerosis) | 0.041 ± 0.003 | [1,6-¹³C₂]glucose | nih.gov |
| Glutamate-Glutamine Cycle (VNT) | Neuron-Astrocyte Cycling | 0.084 ± 0.008 | [1,6-¹³C₂]glucose | nih.gov |
| GABA Synthesis Rate | GABAergic Neurons | 0.11 ± 0.01 | [1,6-¹³C₂]glucose | epfl.ch |
| GABA-Glutamine Cycle | Neuron-Astrocyte Cycling | 0.053 ± 0.003 | [1,6-¹³C₂]glucose | epfl.ch |
Investigation of Energy Substrate Utilization in Brain
The brain has immense and continuous energy demands, primarily met by the oxidation of glucose. physiology.org However, other substrates can also be utilized, and their contribution can be dissected using ¹³C-labeled molecules. The labeling of the adenosine (B11128) nucleotide pool (ATP, ADP, AMP) and its catabolite, adenosine, is of particular interest as these molecules are at the core of cellular bioenergetics. researchgate.net
Glucose is the brain's principal fuel. physiology.org Its metabolism through glycolysis and the TCA cycle generates the majority of the brain's ATP. frontiersin.org Acetate can also serve as an energy substrate, particularly for astrocytes, where it is converted to acetyl-CoA and enters the TCA cycle. nih.govjci.org The rate of ATP synthesis is intrinsically linked to the rate of its consumption, and under conditions of high energy demand or metabolic stress, ATP is hydrolyzed to ADP and AMP, leading to an increase in extracellular adenosine. researchgate.net
By using ¹³C-labeled glucose, it is possible to trace the flow of carbon into the ribose moiety of adenosine and its phosphate (B84403) derivatives (ATP, ADP, AMP) via the pentose (B10789219) phosphate pathway (PPP). biorxiv.org Observing the rate and extent of ¹³C incorporation into the adenosine pool provides a window into nucleotide synthesis and turnover. This links the metabolism of primary energy substrates like glucose directly to the bioenergetic state of the cell, which is signaled by adenosine levels. biorxiv.orgresearchgate.net Similarly, the oxidation of ¹³C-acetate in astrocytes contributes to the astrocytic ATP pool, which powers essential functions like glutamine synthesis and neurotransmitter uptake, thereby indirectly influencing neuronal ATP levels and, consequently, adenosine signaling. researchgate.netjci.org
For a long time, fatty acid oxidation (FAO) was not considered a significant contributor to brain energy metabolism in adults. nih.gov However, emerging evidence shows that astrocytes, in particular, can and do oxidize fatty acids to generate ATP. nih.govnih.gov This process is especially important for protecting neurons from lipotoxicity under conditions of high neuronal activity. nih.gov Astrocytes can take up fatty acids, including those released by neurons, and metabolize them via β-oxidation in their mitochondria. nih.gov
The acetyl-CoA produced from FAO enters the astrocytic TCA cycle, contributing to the cellular energy pool in the same manner as acetyl-CoA derived from glucose or acetate. mdpi.com Therefore, the use of ¹³C-labeled fatty acids allows for the investigation of this pathway's contribution to astrocytic bioenergetics. The ATP generated from FAO supports astrocytic functions and helps maintain metabolic homeostasis. nih.gov This intersects with the adenosine pool because astrocytic energy status influences the entire neuro-glial metabolic network; for instance, by providing energy for the glutamate-glutamine cycle, FAO can help sustain neuronal activity without an immediate drop in neuronal ATP that would trigger a large adenosine release. researchgate.netnih.gov
Impact of Neuromodulators and Receptor Agonists/Antagonists on ¹³C-Labeled Metabolic Fluxes
Neuromodulators, including adenosine itself, can profoundly alter neuronal activity and, consequently, brain energy metabolism. frontiersin.org ¹³C metabolic flux analysis is an ideal tool to quantify the impact of pharmacological agents on specific metabolic pathways in neurons and glia. nih.govcapes.gov.br
Studies have shown that activating or blocking specific receptors can shift metabolic fluxes. For example, research using ¹³C MRS has investigated the effects of adenosine receptor agonists and antagonists on neuronal and astrocytic metabolism. nih.gov Administration of an adenosine A₁ receptor antagonist was found to alter the metabolic profile, consistent with the known role of adenosine in modulating neuronal excitability. frontiersin.org Similarly, blocking the adenosine A₂ₐ receptor can influence intermediary metabolism in both neurons and astrocytes. nih.gov
Other neuromodulatory systems have also been investigated. The chronic administration of the NMDA receptor antagonist MK-801, a model for schizophrenia, was shown to severely impair neurotransmitter metabolism, reducing ¹³C labeling of glutamate and GABA from [1-¹³C]glucose in multiple brain regions. nih.gov In another example, the mood stabilizer lithium was found to enhance glycolytic and anaplerotic activity in both cultured neurons and astrocytes, demonstrating a direct effect on cellular energy pathways. capes.gov.br These studies underscore the ability of ¹³C-MFA to provide a detailed, quantitative picture of how neuromodulatory agents impact the brain's intricate metabolic machinery.
Translational and Disease Oriented Research Using Adenosine 1 13c
Probing Metabolic Reprogramming in Malignant Neoplasms
Cancer cells undergo profound metabolic reprogramming to support their rapid proliferation and survival. nih.gov Adenosine-1'-13C is instrumental in elucidating these changes, particularly within the tumor microenvironment (TME).
Unveiling Unique Metabolic Adaptations in Tumor Microenvironments
The TME is a complex and dynamic ecosystem characterized by conditions such as hypoxia (low oxygen), which significantly influences cellular metabolism. nih.govfrontiersin.org In response to oxygen deprivation, tumor cells activate aerobic glycolysis, a phenomenon known as the Warburg effect. nih.govnih.gov This metabolic shift leads to the accumulation of extracellular adenosine (B11128), which plays a crucial role in creating an immunosuppressive environment. nih.govfrontiersin.org Extracellular adenosine, present at concentrations 10 to 20 times higher in tumors than in normal tissues, binds to receptors on immune cells, suppressing their anti-tumor activities and promoting tumor growth. nih.govmdpi.com
Studies utilizing 13C tracers have revealed distinct metabolic patterns in tumors compared to in-vitro cell cultures. biorxiv.orgnih.gov For instance, while in vitro studies might show predictable labeling patterns from tracers like [U-13C]-glucose, the in vivo tumor environment demonstrates unexpected labeling, such as a high abundance of M+1 isotopologues. biorxiv.orgnih.gov This discrepancy highlights the unique metabolic adaptations occurring within the TME, which cannot be fully replicated in standard cell culture conditions. biorxiv.org
Furthermore, adenosine signaling within the TME is a key factor in immune evasion. oaepublish.com It can impair the function of CD8+ T cells, which are critical for killing cancer cells, and promote the expansion of regulatory T cells (Tregs) that suppress immune responses. frontiersin.orgoaepublish.com The expression of adenosine-producing enzymes, such as CD73, on cancer cells is often associated with a poor prognosis. frontiersin.org
Table 1: Key Metabolic Adaptations in the Tumor Microenvironment
| Metabolic Adaptation | Key Features | Role in Cancer Progression |
|---|---|---|
| Aerobic Glycolysis (Warburg Effect) | Increased glucose uptake and lactate (B86563) production, even in the presence of oxygen. nih.gov | Provides energy and building blocks for rapid cell proliferation. nih.gov |
| Extracellular Adenosine Accumulation | Hypoxia induces the release of ATP, which is converted to adenosine by ectoenzymes like CD39 and CD73. nih.govoup.com | Creates an immunosuppressive microenvironment, inhibiting anti-tumor immune cells. nih.govfrontiersin.org |
| Immune Cell Modulation | Adenosine binds to A2A and A2B receptors on immune cells. frontiersin.orgnih.gov | Suppresses the activity of effector T cells and natural killer cells, while promoting immunosuppressive cells like Tregs and myeloid-derived suppressor cells. frontiersin.orgoup.comoup.com |
| Promotion of Angiogenesis and Metastasis | Adenosine signaling can stimulate the formation of new blood vessels and promote the spread of cancer cells. frontiersin.org | Supports tumor growth and invasion. frontiersin.org |
Endogenous CO2 Recycling and Its Contribution to Purine (B94841) Biosynthesis in Cancer
A significant finding from in vivo 13C tracer studies is the extensive recycling of endogenous carbon dioxide (CO2). biorxiv.org Research has shown that when using tracers like [U-13C]-glucose or [U-13C]-glutamine, the resulting 13CO2 is reincorporated into various metabolic pathways, including purine biosynthesis. biorxiv.orgnih.gov This recycling is substantial in vivo but negligible in vitro, likely due to the dilution of 13CO2 by the bicarbonate present in cell culture media. biorxiv.org
The labeling pattern of adenosine reveals this phenomenon. In sarcoma-bearing mice infused with [U-13C]-glutamine, a significant M+1 signal in adenosine was detected in the tumors, which was absent in cultured sarcoma cells. biorxiv.org This indicates that 13CO2 produced from glutamine metabolism contributes to the purine ring in vivo. biorxiv.org Specifically, carbon dioxide is a substrate for the enzyme carboxylase in the de novo purine synthesis pathway, which generates inosine (B1671953) 5'-monophosphate (IMP), a precursor to adenosine and guanosine. frontiersin.orgnih.gov
This discovery has important implications for interpreting data from 13C tracer studies and for understanding the metabolic plasticity of cancer cells. It demonstrates that tumors can utilize waste products like CO2 to fuel essential biosynthetic pathways, highlighting a key survival mechanism. biorxiv.orgnih.gov
Table 2: Comparison of Adenosine Labeling from [U-13C]-Glutamine In Vitro vs. In Vivo
| Condition | Adenosine M+1 Labeling | Implication |
|---|---|---|
| In Vitro (Cultured Sarcoma Cells) | Not substantial. biorxiv.org | Negligible recycling of endogenous 13CO2. biorxiv.org |
| In Vivo (Sarcomas in Mice) | Significant detection. biorxiv.org | Substantial recycling of endogenous 13CO2 from glutamine metabolism contributes to purine biosynthesis. biorxiv.org |
Analysis of Metabolic Perturbations in Other Pathophysiological States
The application of stable isotope tracing extends beyond oncology. Metabolic perturbations are a hallmark of numerous diseases, and 13C-labeled compounds are valuable tools for investigating these changes. For instance, in the study of endocrine disorders like diabetes, 13C-glucose tracing has been used to map metabolic fluxes in insulin-secreting beta cells, revealing alterations in pathways like the pentose (B10789219) phosphate (B84403) pathway and glycolysis. e-enm.org
Similarly, metabolomic studies in non-small cell lung cancer have identified significant alterations in nucleotide metabolism, including increased levels of 5'-deoxy-5'-methylthioadenosine, which is indicative of changes in purine salvage and de novo synthesis pathways. nih.gov These findings, often derived from mass spectrometry-based analysis of metabolites, provide potential biomarkers for disease diagnosis and for monitoring treatment efficacy. nih.govnih.gov
While direct studies using this compound in a wide range of non-cancerous diseases are still emerging, the principles of 13C metabolic flux analysis are broadly applicable. mdpi.com By tracing the fate of labeled carbon atoms, researchers can gain a dynamic understanding of how metabolic networks are rewired in various pathophysiological states, paving the way for the identification of new therapeutic targets. e-enm.orgmdpi.com
Future Perspectives and Methodological Advancements for Adenosine 1 13c Research
Integration of Stable Isotope Tracing with Systems Biology Approaches (e.g., Proteomics, Transcriptomics)
The integration of stable isotope tracing with Adenosine-1'-13C and systems biology approaches like proteomics and transcriptomics offers a powerful strategy to unravel the complex interplay between metabolic fluxes and global cellular regulation. While ¹³C-Metabolic Flux Analysis (MFA) provides a quantitative measure of intracellular reaction rates, omics technologies offer a global snapshot of the proteins and transcripts present in a cell at a specific time. frontiersin.orgacs.org
By combining these approaches, researchers can correlate changes in metabolic pathways with alterations in gene expression and protein abundance. For instance, a study could use this compound to trace the flux through purine (B94841) metabolism while simultaneously performing RNA-sequencing and quantitative proteomics. This would reveal how enzymatic and regulatory protein levels change in response to metabolic shifts, providing a more holistic understanding of cellular adaptation. This integrated approach can help identify key regulatory nodes and signaling pathways that govern adenosine (B11128) metabolism and its downstream effects.
Development of Novel 13C-Labeling Strategies and Advanced Tracer Design
The design of the isotopic tracer is a critical factor in the success of any stable isotope tracing experiment. researchgate.net While this compound is useful for tracking the ribose moiety, the development of novel ¹³C-labeling strategies for adenosine will provide more detailed insights into specific metabolic pathways. This includes the synthesis of adenosine molecules with ¹³C labels at different positions on the purine ring or the ribose sugar. nih.gov For example, labeling different carbons in the ribose can help to better resolve the fluxes through the pentose (B10789219) phosphate (B84403) pathway and its connections to nucleotide synthesis. nih.govresearchgate.net
Advanced tracer design also involves the use of multiple isotopic tracers simultaneously, such as combining ¹³C-labeled adenosine with ¹⁵N-labeled glutamine. embopress.orgresearchgate.net This dual-labeling approach can simultaneously track the flow of both carbon and nitrogen atoms, providing a more comprehensive picture of nucleotide biosynthesis and its interplay with amino acid metabolism. embopress.org Furthermore, the development of new enzymatic and chemical synthesis methods will facilitate the production of these complex labeled molecules, making them more accessible for a wider range of research applications. nih.govnih.gov
Refinement of Computational Models for Enhanced Flux Resolution
Metabolic Flux Analysis (MFA) relies on computational models to interpret the isotopic labeling patterns measured in metabolites and to estimate intracellular fluxes. frontiersin.orgplos.org The accuracy and resolution of these flux estimations are highly dependent on the quality and complexity of the underlying metabolic model. nih.govresearchgate.net Future advancements in this area will focus on refining these computational models to achieve enhanced flux resolution.
One key area of development is the expansion of metabolic models to a genome-scale. nih.govplos.org While traditional models often focus on central carbon metabolism, genome-scale models (GEMs) encompass a much larger set of biochemical reactions, providing a more complete representation of cellular metabolism. nih.govresearchgate.net Integrating data from this compound tracing experiments into these large-scale models will allow for the quantification of fluxes in a much broader range of pathways. plos.org
Another important aspect is the development of more sophisticated algorithms for flux estimation and uncertainty quantification. plos.org These algorithms will be better equipped to handle the complexity of large-scale models and the inherent noise in experimental data, leading to more robust and reliable flux estimations. The development of user-friendly software platforms, such as FluxML, will also be crucial for making these advanced computational tools more accessible to the broader research community. frontiersin.org
Expansion of In Vivo Applications and Clinical Translational Studies
While much of the research using this compound has been conducted in cell culture models, there is a growing interest in expanding its application to in vivo studies and clinical settings. nih.govbiorxiv.orgbiorxiv.org In vivo stable isotope tracing presents unique challenges, such as the complexities of nutrient delivery and the metabolic interactions between different organs and tissues. biorxiv.org However, it also offers the potential to study adenosine metabolism in a more physiologically relevant context.
Recent studies have demonstrated the feasibility of using ¹³C-labeled precursors to trace metabolic pathways in living animals. nih.govbiorxiv.orgnih.gov For example, infusions of ¹³C-labeled glucose and glutamine have been used to study tumor metabolism in mouse models, revealing unexpected metabolic activities such as the in vivo recycling of CO₂ for purine biosynthesis. nih.govresearchgate.netbiorxiv.org The application of this compound in similar in vivo models could provide valuable insights into the role of adenosine in various physiological and pathological processes, such as inflammation, vasodilation, and cancer. ahajournals.orgwikipedia.org
Furthermore, the development of non-invasive imaging techniques, such as hyperpolarized ¹³C MRI, holds great promise for the clinical translation of these methods. mdpi.comnih.govresearchgate.net By labeling adenosine with ¹³C and hyperpolarizing it, it may be possible to visualize its uptake and metabolism in real-time in human subjects, opening up new avenues for diagnosing and monitoring diseases related to adenosine metabolism. mdpi.comsnmjournals.org
Addressing Challenges in Data Interpretation and Experimental Design
Despite the power of stable isotope tracing with this compound, there are several challenges in data interpretation and experimental design that need to be addressed. One of the main challenges is the complexity of metabolic networks and the potential for isotopic scrambling, where the label is distributed among multiple metabolites through reversible reactions and metabolic cycling. nih.gov This can make it difficult to trace the flow of carbon atoms through specific pathways and to accurately quantify fluxes.
Careful experimental design is crucial for minimizing these challenges. This includes the selection of appropriate isotopic tracers, the optimization of labeling times, and the use of multiple labeling experiments to provide complementary information. researchgate.netplos.org For example, performing parallel labeling experiments with different ¹³C-labeled glucose isotopomers can help to better resolve fluxes in central carbon metabolism. researchgate.net
Another challenge is the interpretation of labeling patterns in the context of the complex in vivo environment, where factors such as nutrient availability and inter-organ metabolic exchange can significantly influence labeling patterns. nih.govbiorxiv.orgbiorxiv.org Distinguishing between intracellular metabolism and the effects of the surrounding microenvironment is a key consideration for in vivo studies. nih.govbiorxiv.org Addressing these challenges will require a combination of sophisticated experimental designs, advanced analytical techniques, and robust computational modeling approaches.
Table of Research Findings:
| Research Area | Key Findings | Implications for this compound Research | References |
| Systems Biology Integration | Combining ¹³C-MFA with proteomics and transcriptomics provides a more comprehensive view of cellular regulation. | Enables correlation of metabolic fluxes with changes in gene and protein expression, revealing regulatory mechanisms of adenosine metabolism. | frontiersin.orgacs.org |
| Advanced Tracer Design | Novel ¹³C-labeling strategies and the use of multiple isotopic tracers (e.g., ¹³C and ¹⁵N) enhance the resolution of metabolic pathways. | Allows for more detailed investigation of specific pathways like the pentose phosphate pathway and nucleotide biosynthesis. | researchgate.netnih.govembopress.org |
| Computational Modeling | Genome-scale metabolic models (GEMs) and advanced flux analysis algorithms improve the accuracy and scope of flux estimations. | Enables the quantification of a wider range of metabolic fluxes and provides more robust and reliable results from this compound data. | frontiersin.orgplos.orgnih.govresearchgate.netplos.org |
| In Vivo and Clinical Applications | In vivo stable isotope tracing and hyperpolarized ¹³C MRI are emerging as powerful tools for studying metabolism in living organisms and humans. | Opens up new possibilities for investigating the role of adenosine in health and disease in a physiologically relevant context and for clinical diagnosis. | nih.govbiorxiv.orgbiorxiv.orgnih.govmdpi.comnih.govsnmjournals.org |
| Data Interpretation Challenges | Isotopic scrambling and the complexity of the in vivo microenvironment can complicate the interpretation of labeling patterns. | Requires careful experimental design, including the use of multiple tracers and advanced computational methods, to obtain accurate flux estimations. | researchgate.netnih.govplos.orgbiorxiv.orgbiorxiv.org |
Q & A
Q. How can researchers confirm the isotopic purity of Adenosine-1'-13C during synthesis?
Methodological Answer:
- Use 1H, 13C, and 15N NMR spectroscopy to assign signals and verify isotopic labeling at the 1'-position. Two-dimensional NMR experiments (e.g., HSQC, HMBC) help resolve overlapping signals and confirm structural integrity .
- For enhanced sensitivity, employ dynamic nuclear polarization (DNP) to amplify 13C signals, as demonstrated in hyperpolarized liquid-state NMR studies .
Q. What are the primary adenosine receptor subtypes targeted by this compound, and how do their affinities differ?
Methodological Answer:
- This compound binds to A1, A2A, A2B, and A3 receptors , with the highest affinity for A1 receptors. Pharmacological profiling via radioligand binding assays or cAMP inhibition studies can differentiate subtype-specific interactions .
- Compare dose-response curves using selective agonists (e.g., CPA for A1, DPMA for A2) to isolate receptor contributions, as shown in pulmonary vascular studies .
Q. How can researchers track the cellular uptake and distribution of this compound?
Methodological Answer:
- Use 13C metabolic flux analysis to trace labeled adenosine through pathways like the cAMP-adenosine pathway. Monitor ecto-nucleotidases (e.g., CD73) converting extracellular AMP to adenosine .
- Employ hyperpolarized NMR or LC-MS to detect intracellular 13C-labeled metabolites, ensuring subcellular localization is accounted for via fractionation assays .
Advanced Research Questions
Q. How should 13C tracer studies be designed to map adenosine’s role in nucleotide metabolism?
Methodological Answer:
- Ensure isotopic steady-state conditions by pre-equilibrating cells with 13C-glucose or 13C-glutamine. Analyze labeling patterns in ATP, ADP, and AMP pools via GC-MS or NMR .
- Address isotopic dilution by quantifying endogenous CO2 recycling, which can skew 13C incorporation rates in purine salvage pathways .
Q. What experimental strategies resolve contradictions in data on this compound’s receptor-mediated effects?
Methodological Answer:
- Use genetic knockout models (e.g., A1 receptor-deficient mice) to isolate receptor-specific effects. Cross-validate findings with pharmacological inhibitors (e.g., theophylline for broad AR antagonism) .
- Apply systems biology modeling to integrate conflicting data (e.g., opposing effects on immune cells vs. vascular beds) and identify context-dependent signaling nodes .
Q. How can researchers optimize pharmacokinetic (PK) studies of this compound given its short half-life?
Methodological Answer:
- Use rapid sampling techniques (e.g., microdialysis) in animal models to capture transient plasma concentrations. Pair with compartmental modeling to estimate distribution and clearance rates .
- For in vivo imaging, leverage hyperpolarized 13C-MRI to track real-time adenosine metabolism in tissues, circumventing rapid degradation .
Q. What methodologies assess the impact of ecto-nucleotidases on 13C-adenosine bioavailability?
Methodological Answer:
- Conduct CD73 inhibition assays (e.g., using α,β-methylene-ADP) in cell cultures. Compare 13C-AMP to 13C-adenosine conversion rates via HPLC or isotope-ratio mass spectrometry .
- Quantify extracellular adenosine accumulation using NMR-based metabolomics under varying pH and oxygen conditions to model enzymatic activity in tumor microenvironments .
Data Analysis & Reproducibility
Q. How should researchers handle large 13C metabolomics datasets to ensure reproducibility?
Methodological Answer:
- Adopt open-source platforms (e.g., MetaboAnalyst, XCMS) for peak alignment and pathway enrichment analysis. Share raw data and scripts in repositories like MetaboLights .
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation, including NMR acquisition parameters and tracer concentrations .
Q. What statistical frameworks are suitable for analyzing threshold effects in this compound dosing studies?
Methodological Answer:
- Apply non-linear regression models (e.g., sigmoidal dose-response curves) to identify EC50 values and adverse effect thresholds in animal models .
- Use Bayesian hierarchical models to account for inter-subject variability in PK/PD studies, particularly when testing narrow therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
